2-(Pyrrolidinomethyl)benzophenone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

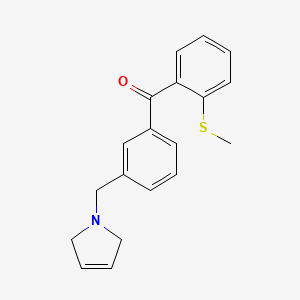

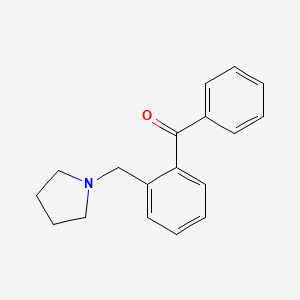

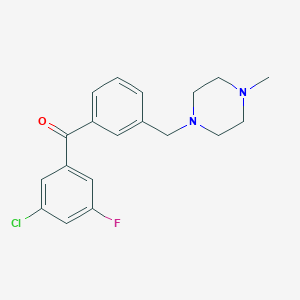

“2-(Pyrrolidinomethyl)benzophenone” is a chemical compound with the molecular formula C18H19NO . It is also known as Phenyl(2-(pyrrolidin-1-ylmethyl)phenyl)methanone .

Synthesis Analysis

The synthesis of pyrrolidin-2-ones, which are five-membered lactams present in both natural and synthetic compounds, has gained significant attention in the development of novel methods . They have been used in the synthesis of various alkaloids and unusual β-amino acids . There are three routes for the synthesis of benzophenone: Friedel-Crafts Alkylation, Friedel-Crafts Acylation, and Pd Catalyzed Cross Coupling .Molecular Structure Analysis

The molecular structure of “2-(Pyrrolidinomethyl)benzophenone” can be represented by the InChI code: 1S/C19H21NO/c1-15-8-2-4-10-17(15)19(21)18-11-5-3-9-16(18)14-20-12-6-7-13-20/h2-5,8-11H,6-7,12-14H2,1H3 .科学的研究の応用

Photochemistry in Biological and Bioorganic Chemistry

2-(Pyrrolidinomethyl)benzophenone (BP), as part of the benzophenone photophores, is extensively used in biological chemistry and bioorganic chemistry. Its unique photochemical properties allow for light-directed covalent attachment processes in various applications, such as binding site mapping, molecular target identification, proteome profiling, bioconjugation, and surface grafting. The stability of BP in ambient light and its low reactivity toward water make it advantageous for these applications (Dormán, Nakamura, Pulsipher, & Prestwich, 2016).

Environmental Impact and Removal Techniques

The environmental impact and removal of BP compounds have been a subject of research. Studies on Benzophenone-2 (BP-2), a related compound, show its presence in aquatic environments with estrogenic toxicity. Research on the removal of BP-2 via ozonation indicates a correlation between pH levels and degradation efficiency, providing insights into environmental remediation strategies (Wang, Wang, Chen, Qu, & Wang, 2018).

Medical and Biological Analysis

In medical and biological research, methods for determining the presence of BP compounds in human tissues have been developed. For example, a study on the detection of various BPs in human placental tissue samples via liquid chromatography-tandem mass spectrometry illustrates the relevance of BP compounds in human health research (Vela-Soria et al., 2011).

Luminescent Sensing Material

BP's application extends to the development of luminescent sensing materials. A study on a water-stable Zn-Tb heterometallic coordination polymer demonstrates the use of BP for the rapid detection of ultraviolet filters, highlighting its utility in environmental monitoring (Xu, Chen, Min, Song, Wang, Shi, & Cheng, 2020).

将来の方向性

Pyrrolones and pyrrolidinones, which are related to “2-(Pyrrolidinomethyl)benzophenone”, are versatile lead compounds for designing powerful bioactive agents . They have diverse biological activities and are used as building blocks for various intermediates in organic synthesis . Thus, these derivatives can be used for the future development of novel compounds active against different infections and diseases .

特性

IUPAC Name |

phenyl-[2-(pyrrolidin-1-ylmethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO/c20-18(15-8-2-1-3-9-15)17-11-5-4-10-16(17)14-19-12-6-7-13-19/h1-5,8-11H,6-7,12-14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZFJMVBYUDMOEM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CC=CC=C2C(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10643629 |

Source

|

| Record name | Phenyl{2-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10643629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Pyrrolidinomethyl)benzophenone | |

CAS RN |

742000-78-8 |

Source

|

| Record name | Phenyl{2-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10643629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 4-[3-(4-methylpiperazinomethyl)phenyl]-4-oxobutyrate](/img/structure/B1327206.png)

![Ethyl 5-[3-(4-methylpiperazinomethyl)phenyl]-5-oxovalerate](/img/structure/B1327207.png)

![Ethyl 6-[3-(4-methylpiperazinomethyl)phenyl]-6-oxohexanoate](/img/structure/B1327208.png)